molecular formula C39H56ClN3O10S B12416018 DM50 impurity 1-d9-1

DM50 impurity 1-d9-1

Cat. No.: B12416018
M. Wt: 803.4 g/mol
InChI Key: BFNYSMXVEUWMPZ-DKLBKAINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DM50 impurity 1-d9-1 involves the incorporation of deuterium into the parent compound, DM50 impurity 1. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

DM50 impurity 1-d9-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

DM50 impurity 1-d9-1 has several applications in scientific research:

    Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and the optimization of existing ones.

Mechanism of Action

The mechanism of action of DM50 impurity 1-d9-1 involves its incorporation into drug molecules, where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms in the parent compound, which can alter the compound’s pharmacokinetic and metabolic profiles. This alteration is due to the kinetic isotope effect, where the presence of deuterium affects the rate of chemical reactions involving the compound .

Comparison with Similar Compounds

DM50 impurity 1-d9-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

803.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-3,3,3-trideuterio-2-[trideuteriomethyl-[6-(trideuteriomethylsulfanyl)hexanoyl]amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25-,29+,30-,31+,35+,38+,39+/m1/s1/i3D3,5D3,9D3

InChI Key

BFNYSMXVEUWMPZ-DKLBKAINSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCCCCSC([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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